2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
Overview
Description
Synthesis Analysis
This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.Chemical Reactions Analysis
This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.Physical and Chemical Properties Analysis
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.Scientific Research Applications
Fluorescence Properties
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile has been studied for its fluorescence properties. Belikov et al. (2019) synthesized derivatives of this compound that exhibited solid-state fluorescence, showing promising results for use in fluorescence applications (Belikov et al., 2019).
Nonlinear Optical Materials
This compound is also explored in nonlinear optical materials. Gainsford et al. (2007) reported its use in nonlinear optical chromophores and analyzed bond-length alternation behavior in related structures (Gainsford et al., 2007).
Push-Pull Dyes
Noirbent et al. (2021) investigated a series of chromophores using this compound as the electron acceptor. They characterized these dyes for optical and electrochemical properties, indicating its utility in dye synthesis (Noirbent et al., 2021).
Crystal Structure
The compound's structure has been analyzed for its influence on crystal packing and molecular interactions. Gainsford et al. (2012) examined its derivatives to understand weak intermolecular interactions and their impact on crystal structure (Gainsford et al., 2012).
Synthesis of Dihydrofuran Derivatives
Grigor’ev et al. (2018) explored the synthesis of dihydrofuran derivatives from tetracyanocyclopropyl ketones, showing the compound's role in organic synthesis (Grigor’ev et al., 2018).
Solvatochromic Fluorophore
Son et al. (2010) synthesized a solvatochromic fluorophore using this compound, emphasizing its applications in intramolecular charge-transfer dye chromophores (Son et al., 2010).
Solar Cell Applications
Patel et al. (2011) modified derivatives of this compound for use in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Patel et al., 2011).
Photodiode Application
Ibrahim et al. (2015) investigated the application of a derivative in photodiodes, highlighting its role in optoelectronic devices (Ibrahim et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis and as an intermediate in oled/opv materials .
Mode of Action
It’s known that cyano groups can participate in condensation reactions to form new carbon-carbon bonds. The furan ring can also be a participant in cycloaddition reactions with certain dienophiles.
Biochemical Pathways
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein synthesis pathways.
Pharmacokinetics
It’s known that this compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
It’s known that this compound is used in the synthesis of peptides and proteins , which suggests it may influence protein structure and function.
Action Environment
It’s known that this compound should be stored in a dry environment, under -20c , which suggests that temperature and humidity could affect its stability.
Properties
IUPAC Name |
2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433759 | |
Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171082-32-9 | |
Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile in the development of the photosensitizer described in the research?
A1: this compound is a crucial component of the Aggregation-Induced Emission (AIE) unit within the photosensitizer. [] The AIE phenomenon helps to minimize the quenching effect often observed in aggregated states of traditional photosensitizers. This means that the photosensitizer maintains its fluorescence even when packed together within the dextran-cholesterol carrier, making it more efficient at generating reactive oxygen species upon light activation for cancer cell destruction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.